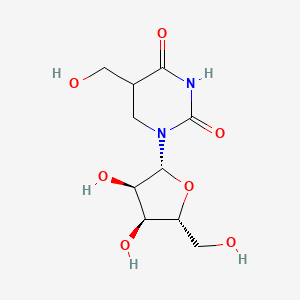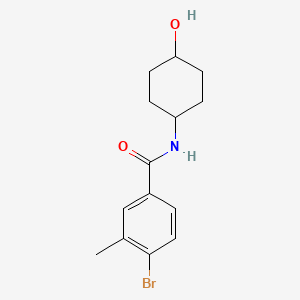
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom, a hydroxycyclohexyl group, and a methylbenzamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the bromination of 3-methylbenzoic acid, followed by the introduction of the trans-4-hydroxycyclohexyl group through a nucleophilic substitution reaction. The final step involves the formation of the amide bond under specific reaction conditions, such as the use of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a de-brominated product
Substitution: Formation of substituted benzamide derivatives
科学的研究の応用
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzenesulfonamide
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)benzamide
- 4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methoxybenzamide
Uniqueness
4-Bromo-N-(trans-4-hydroxycyclohexyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the benzamide moiety can influence its lipophilicity and binding affinity to molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C14H18BrNO2 |
|---|---|
分子量 |
312.20 g/mol |
IUPAC名 |
4-bromo-N-(4-hydroxycyclohexyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H18BrNO2/c1-9-8-10(2-7-13(9)15)14(18)16-11-3-5-12(17)6-4-11/h2,7-8,11-12,17H,3-6H2,1H3,(H,16,18) |
InChIキー |
FNXNEWNPKNSVFL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12331877.png)
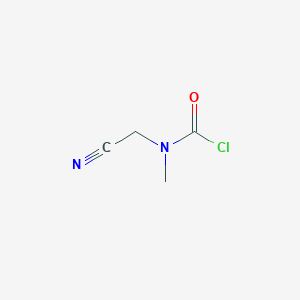
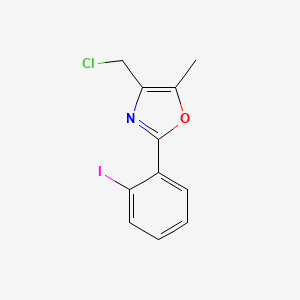
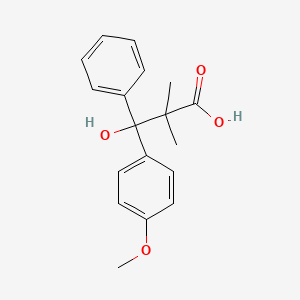

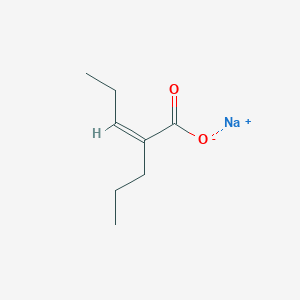

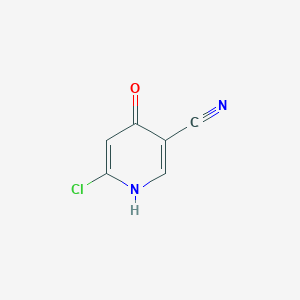
![2-[N-(diphenylphosphinothioylamino)-C-methyl-carbonimidoyl]thiophene](/img/structure/B12331945.png)
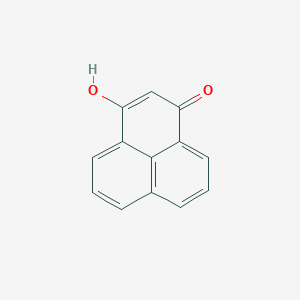
![3-(6-Methoxy-1,3-benzodioxol-5-yl)-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-f]chromen-4-one](/img/structure/B12331952.png)

